molecular formula C22H30N2O2 B5476314 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

Cat. No.: B5476314
M. Wt: 354.5 g/mol
InChI Key: LMOXACZYAWEARA-UHFFFAOYSA-N
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Description

1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that features a unique structure combining an adamantyl group, a piperazine ring, and a phenoxy group

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c25-21(16-26-20-4-2-1-3-5-20)23-6-8-24(9-7-23)22-13-17-10-18(14-22)12-19(11-17)15-22/h1-5,17-19H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOXACZYAWEARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. One common method involves the reaction of 1-adamantylamine with piperazine under controlled conditions to form the adamantyl-piperazine intermediate. This intermediate is then reacted with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can undergo various chemical reactions including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea
  • 1-(4-(3-(4-acetylpiperazin-1-yl)propoxy)phenyl)-3-adamantan-1-yl urea

Uniqueness

1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the adamantyl group enhances its stability and lipophilicity, while the piperazine ring provides versatility in chemical modifications .

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